7-(2-Methoxy-ethoxy)-benzo[b]thiophene
Description
Properties
Molecular Formula |
C11H12O2S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
7-(2-methoxyethoxy)-1-benzothiophene |
InChI |
InChI=1S/C11H12O2S/c1-12-6-7-13-10-4-2-3-9-5-8-14-11(9)10/h2-5,8H,6-7H2,1H3 |
InChI Key |
IJUJSDRKMJBJOU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC2=C1SC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Benzo[b]thiophene Derivatives and Their Properties
Key Observations :
Substituent Position and Activity :
- Substituents at the 7-position (e.g., methoxy in Compound 18) exhibit distinct biological profiles compared to those at the 3- or 4-positions. For example, 4-chloro substitution enhances anticancer activity , while 7-methoxy groups in antileukemic derivatives show reduced potency compared to benzo[b]furan analogs .
- The 2-methoxy-ethoxy group in 7-(2-Methoxy-ethoxy)-benzo[b]thiophene may improve solubility compared to simpler methoxy or halogen substituents, though metabolic stability could vary due to the ethoxy linker .
Synthetic Flexibility :
- Halogenated derivatives (e.g., 4,7-dihalobenzo[b]thiophenes) are synthesized via silica gel-assisted methods, enabling precise control over halogen placement .
- Cross-coupling reactions at the C-3 position (e.g., iodocyclization) allow diversification into medicinally relevant analogs .
Thermal and Metabolic Stability: Sulfonium salts like 5-(1-diazo-2-ethoxyethyl)dibenzo[b,d]thiophenium triflate decompose at 140°C, releasing less energy than analogs with lower thermal stability (e.g., 120°C for compound 4) .
Metabolic and Environmental Considerations
- Biodegradation :
- Benzo[b]thiophenes are metabolized by Sphingobium spp. to sulfoxides and dimers, but substituents like methoxy-ethoxy may slow degradation due to steric hindrance or reduced enzyme accessibility .
- Halogenated derivatives (e.g., 4,7-dibromo analogs) are more recalcitrant, forming persistent byproducts like benzo[b]naphtho[1,2-d]thiophenes via Diels-Alder reactions .
Q & A
Q. What are the common synthetic routes for preparing 7-(2-Methoxy-ethoxy)-benzo[b]thiophene, and what are their methodological advantages?
The synthesis of 7-substituted benzo[b]thiophenes typically involves Pd-catalyzed cross-coupling or cyclization strategies. For example, a Pd(II)-catalyzed Sonogashira-type coupling between 2-iodothiophenol and alkynes provides a modular route to 2-substituted derivatives, achieving yields up to 87% . Another method employs iodine-mediated cyclization of methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfane derivatives in dichloromethane, followed by purification via column chromatography . These methods prioritize accessible starting materials and operational simplicity. For 7-substitution specifically, Buchwald-Hartwig amination or coupling with brominated precursors (e.g., 7-bromo-benzo[b]thiophenes) is often utilized, enabling precise functionalization .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Key characterization techniques include:
- Single-crystal X-ray diffraction to confirm molecular geometry, as demonstrated for related naphtho[2,3-b]benzothiophenes .
- High-resolution mass spectrometry (HRMS) and NMR spectroscopy to verify molecular weight and substitution patterns .
- Fluorescence spectroscopy to assess optoelectronic properties, particularly for derivatives with high quantum yields (e.g., up to 1 for 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide) .
Q. What are the primary applications of this compound in materials science?
Benzo[b]thiophene derivatives are integral to organic electronics, particularly in organic field-effect transistors (OFETs) . Ladder-type and star-shaped derivatives exhibit high charge-carrier mobility due to extended π-conjugation, making them promising for flexible electronics . The 2-methoxy-ethoxy substituent may enhance solubility and thin-film processability, critical for device fabrication .
Advanced Research Questions
Q. How can researchers address contradictions in reported fluorescence quantum yields for benzo[b]thiophene derivatives?
Discrepancies in fluorescence data (e.g., quantum yields approaching 1 ) may arise from solvent polarity, aggregation effects, or measurement protocols. To resolve these:
Q. What mechanistic insights govern the selectivity of Pd-catalyzed coupling reactions for 7-substituted benzo[b]thiophenes?
The regioselectivity of Pd-catalyzed reactions depends on:
- Ligand effects : Bulky ligands (e.g., rac-BINAP) favor coupling at sterically accessible positions like the 7-position .
- Substrate electronics : Electron-withdrawing groups on the aryl halide enhance oxidative addition rates, directing substitution to the benzo[b]thiophene core .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates, improving reaction efficiency .
Q. How can computational modeling optimize the design of benzo[b]thiophene-based OFET materials?
Density functional theory (DFT) calculations predict:
- Charge transport properties : Bandgap and reorganization energy correlate with OFET performance .
- Intermolecular interactions : π-π stacking distances and alkyl side-chain conformations influence thin-film morphology .
- Substituent effects : Electron-donating groups (e.g., methoxy-ethoxy) lower the LUMO energy, enhancing n-type semiconductor behavior .
Q. What strategies mitigate byproduct formation during the synthesis of 7-substituted benzo[b]thiophenes?
Common byproducts (e.g., dimerized or over-oxidized species) are minimized by:
- Controlled reaction stoichiometry : Limiting iodine or thionyl chloride to 2 equivalents prevents over-halogenation .
- Catalyst optimization : Pd(OAc)₂ with chelating ligands reduces metal leaching and side reactions .
- Stepwise functionalization : Introducing the 2-methoxy-ethoxy group post-cyclization avoids competing substitution pathways .
Methodological Challenges and Data Analysis
Q. How do researchers reconcile discrepancies in synthetic yields across different benzo[b]thiophene preparation methods?
Yield variations often stem from:
- Substrate purity : Trace moisture or oxygen degrades Pd catalysts, reducing efficiency .
- Workup protocols : Column chromatography conditions (e.g., Hexane/EtOAc ratios) critically impact recovery of polar derivatives .
- Scale-dependent effects : Microwaves or flow reactors improve reproducibility in large-scale syntheses .
Q. What advanced spectroscopic techniques elucidate the biological activity of this compound derivatives?
- Surface-enhanced Raman spectroscopy (SERS) identifies binding modes with biological targets (e.g., enzymes or receptors) .
- Isothermal titration calorimetry (ITC) quantifies ligand-receptor binding affinities, relevant for cannabinoid receptor studies .
- High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers in pharmacologically active derivatives .
Tables for Comparative Analysis
Q. Table 1. Comparison of Synthetic Methods for 7-Substituted Benzo[b]thiophenes
Q. Table 2. Key Properties of Benzo[b]thiophene Derivatives in OFETs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
